molecular formula C7H10BrN3O4 B14000581 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol CAS No. 21431-57-2

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol

Cat. No.: B14000581
CAS No.: 21431-57-2
M. Wt: 280.08 g/mol
InChI Key: NYTPKMBEGZQHAF-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring, along with a propane-1,2-diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol typically involves the following steps:

    Formation of 5-Bromo-2-methyl-4-nitroimidazole: This can be achieved by nitration of 2-methylimidazole followed by bromination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination is performed using bromine or a brominating agent like N-bromosuccinimide.

    Attachment of Propane-1,2-diol: The 5-Bromo-2-methyl-4-nitroimidazole is then reacted with propane-1,2-diol under basic conditions. A common base used for this reaction is potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).

    Oxidation: Chromium trioxide, potassium permanganate, solvents (acetone, water).

Major Products Formed

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Reduction: 3-(5-Amino-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol.

    Oxidation: 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-dione.

Scientific Research Applications

3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is largely dependent on its interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and the imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-4-nitroimidazole: Lacks the propane-1,2-diol moiety but shares the imidazole core structure.

    2-Methyl-4-nitroimidazole: Similar structure but without the bromine atom.

    4-Nitroimidazole: Lacks both the methyl and bromine substituents.

Uniqueness

3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is unique due to the presence of both the bromine atom and the propane-1,2-diol moiety, which confer distinct chemical and biological properties

Properties

CAS No.

21431-57-2

Molecular Formula

C7H10BrN3O4

Molecular Weight

280.08 g/mol

IUPAC Name

3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C7H10BrN3O4/c1-4-9-7(11(14)15)6(8)10(4)2-5(13)3-12/h5,12-13H,2-3H2,1H3

InChI Key

NYTPKMBEGZQHAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC(CO)O)Br)[N+](=O)[O-]

Origin of Product

United States

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